molecular formula C19H13N3O2S B2618862 (2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 688767-50-2

(2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2618862
CAS No.: 688767-50-2
M. Wt: 347.39
InChI Key: LDGPMFQEVQKWNJ-UZYVYHOESA-N
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Description

(2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It is built upon a phenylimino-2H-chromene-3-carboxamide scaffold, which has been identified as a novel small-molecule inhibitor of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease . Docking studies suggest that the phenylimino group of this scaffold establishes favorable π-π stacking interactions with the Phe108 residue in the enzyme's flap pocket, which is crucial for its inhibitory activity . The incorporation of the 1,3-thiazol-2-yl group as part of the carboxamide side chain is a strategically important feature. The thiazole ring is a privileged structure in drug discovery, and derivatives containing it, particularly N-(thiazol-2-yl)-benzamide analogs, have been explored as potent and selective antagonists for specific biological targets, such as the Zinc-Activated Channel (ZAC), demonstrating their potential in neuropharmacology . Furthermore, the broader thiazolidine motif, which shares structural similarities, is known to exhibit a wide array of biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, highlighting the potential of such heterocycles in developing multifunctional drugs . This compound is intended for non-human research applications only. It is not approved for use in diagnostics, therapeutics, or any personal applications. Researchers should handle this material with care, utilizing appropriate safety protocols.

Properties

IUPAC Name

2-phenylimino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c23-17(22-19-20-10-11-25-19)15-12-13-6-4-5-9-16(13)24-18(15)21-14-7-2-1-3-8-14/h1-12H,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGPMFQEVQKWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminothiazole with 2H-chromene-3-carboxylic acid, followed by the introduction of the phenylimino group through a Schiff base formation reaction. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow synthesis and the use of automated reactors can enhance the yield and purity of the final product. Additionally, optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the chromene or thiazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

(2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Imino Group

Modifications to the imino group (N=CR²) significantly influence physicochemical and biological properties. Key examples include:

Compound Name Molecular Formula Molecular Weight Key Substituents Spectral Data (¹H-NMR δ, ppm) Reference
(2Z)-2-(Butylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide C₂₃H₂₂N₄O₂S 418.52 Butylimino, 3-methylphenyl Not reported
(2Z)-2-[(3,5-Dimethylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide C₂₄H₂₃N₃O₄ 441.47 3,5-Dimethylphenyl, hydroxy Not reported
Target Compound C₁₈H₁₂N₃O₂S* ~342.37* Phenylimino, thiazol-2-yl Not reported

*Inferred based on structural similarity.

  • Alkyl vs.
  • Electron-Withdrawing/Donating Groups : Methoxy or hydroxy substituents (e.g., ) may enhance solubility via hydrogen bonding .

Variations in the Carboxamide Substituent

The carboxamide group (-CONHR) is critical for molecular interactions. Notable analogs include:

Compound Name Molecular Formula Molecular Weight Carboxamide Substituent Biological Relevance Reference
(2Z)-N-(4-Fluorophenyl)-3-[2-(4-morpholinyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide C₂₃H₂₄FN₅O₃S 493.58 4-Fluorophenyl, morpholinyl Kinase inhibition potential
(2Z)-N-(2-Methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide C₂₄H₁₉N₃O₄ 437.43 2-Methoxyphenyl Not reported
  • Thiazole vs. Thiadiazole : The thiazol-2-yl group in the target compound may offer distinct hydrogen-bonding capabilities compared to thiadiazole derivatives () .
  • Morpholinyl and Fluorophenyl Groups : These substituents () can enhance target selectivity in enzyme inhibition .

Chromene Ring Modifications

Functionalization of the chromene core alters conjugation and stability:

Compound Name Molecular Formula Modification Impact Reference
(2Z)-N-Acetyl-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide C₂₀H₁₇N₃O₄ 8-Methoxy, acetylated carboxamide Increased electron density
2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile C₂₃H₁₇Cl₂N₃O Tetrahydrochromene, chlorophenyl Enhanced rigidity and lipophilicity
  • Methoxy Substitution : The 8-methoxy group () may stabilize the chromene ring through resonance effects .

Physicochemical and Spectroscopic Properties

Comparative spectral data for selected compounds:

Compound Name ¹H-NMR Shifts (δ, ppm) IR Peaks (cm⁻¹) Reference
(2Z)-2-(Phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide Not reported Not reported
3-Benzylidene Phthalide Derivative (Analog) 3.4 (CH₂), 7.5–8.2 (Ar-H), 13.0 (NH) Not reported
2-Imino-2H-chromene-3-carboxamide (Precursor) Aromatic protons: 6.8–8.2 C=O stretch: 1680–1700
  • ¹H-NMR Trends: Aromatic protons in chromene derivatives typically resonate between δ 6.8–8.2 ppm, while imino protons appear downfield (δ > 8.5) .
  • IR Spectroscopy: Carboxamide C=O stretches are observed near 1680–1700 cm⁻¹, while imino C=N stretches occur at 1600–1650 cm⁻¹ .

Biological Activity

The compound (2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential therapeutic properties. Its unique structural features, including a chromene backbone, a thiazole ring, and an imine group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, particularly in the context of cancer research.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole ring enhances binding affinity to various biological targets, while the imine functionality may play a role in nucleophilic attack mechanisms.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity Testing: A study evaluated the cytotoxic effects of related compounds against the HCT-116 colorectal cancer cell line. The results showed notable antiproliferative activity with IC50 values ranging from 1.184 µM to 53.39 µM for various derivatives, suggesting that structural modifications can enhance efficacy .
CompoundIC50 (µM)
3c1.184 ± 0.06
3e3.403 ± 0.18
3b53.390 ± 2.82

Kinase Inhibition

The compound’s potential as a kinase inhibitor has also been explored. Kinases are crucial in signaling pathways related to cancer progression. Preliminary studies suggest that this compound may inhibit various kinases involved in tumor growth.

Selectivity and Safety Profile

In vitro toxicity studies against normal cell lines indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells compared to normal cells, with selectivity indices greater than 2 for some compounds . This selectivity is essential for minimizing adverse effects during treatment.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Properties: A derivative was tested against multiple cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through cell cycle arrest mechanisms.
    • Results: The treated cells showed increased accumulation in the G0/G1 phase, indicating effective cell cycle disruption.
  • Kinase Inhibition Assays: Compounds were tested for their ability to inhibit VEGFR-2 and c-Met tyrosine kinases.
    • Findings: Compounds exhibited IC50 values comparable to established inhibitors like cabozantinib, indicating strong potential as multitargeted anticancer agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide?

  • The compound can be synthesized via cyclocondensation of 2-imino-N-phenyl-2H-chromene-3-carboxamide precursors with thiazole-containing reagents. Key steps include forming the chromene core through acid-catalyzed cyclization, followed by coupling with 2-aminothiazole derivatives. Reaction optimization (solvent, temperature, and catalysts) is critical to avoid side products like open-chain intermediates .
  • Methodological Tip : Use IR and 1H NMR^1 \text{H NMR} to monitor imine bond formation (C=N stretch at 1600–1650 cm1^{-1}) and chromene ring closure (aromatic proton shifts at δ 6.5–8.5 ppm) .

Q. How is the compound characterized spectroscopically?

  • IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm1^{-1}, C=N at ~1600 cm1^{-1}).
  • 1H NMR^1 \text{H NMR} resolves aromatic protons (chromene and phenyl groups) and thiazole NH signals (δ 10–12 ppm).
  • Mass spectrometry (MS) confirms molecular weight via molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What in vitro assays are used to evaluate its biological activity?

  • Standard assays include:

  • Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi.
  • Anticancer : MTT assay for cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7).
  • Anti-inflammatory : COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How are stereochemical challenges addressed during synthesis?

  • Enantiomeric enrichment can be achieved using chiral auxiliaries or asymmetric catalysis (e.g., chiral Lewis acids). For example, a patent describes enantioselective synthesis of related chromene-thiazolidinone derivatives via sulfoxide intermediates .
  • Validation : Compare optical rotation data with enantiopure standards or use chiral HPLC .

Q. What crystallographic tools resolve structural ambiguities in this compound?

  • SHELXL refines crystal structures using high-resolution X-ray data, while ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks. Validate hydrogen bonds via graph-set analysis (e.g., R22(8)\text{R}_2^2(8) motifs) .
  • Case Study : Discrepancies between spectral and crystallographic data (e.g., tautomeric forms) require DFT calculations to reconcile .

Q. How do structural modifications influence pharmacological activity?

  • Replace the phenylimino group with electron-withdrawing substituents (e.g., NO2_2) to enhance antimicrobial activity.
  • Substitute the thiazole ring with benzothiazole to improve π-stacking in DNA intercalation assays.
  • SAR Analysis : Correlate logP values (from HPLC) with membrane permeability in cell-based assays .

Q. What strategies mitigate poor solubility in biological testing?

  • Formulate as dustable powders (e.g., lactose-based carriers) or use DMSO-PBS co-solvents (<1% v/v).
  • Surfactant-assisted delivery : Polysorbate 80 enhances aqueous dispersion without cytotoxicity .

Data Contradiction and Resolution

Q. How are conflicting spectral and crystallographic data resolved?

  • Example : If 1H NMR^1 \text{H NMR} suggests a keto-enol tautomer but X-ray data show a single tautomeric form, conduct variable-temperature NMR or deuterium exchange experiments to assess dynamic equilibria. Cross-validate with IR (absence of O-H stretch) .

Q. Why do computational models disagree with experimental binding affinities?

  • Possible Causes : Neglect of solvation effects or protein flexibility in docking studies.
  • Resolution : Use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) and compare free-energy landscapes with SPR biosensor data .

Methodological Tables

Parameter Synthetic Optimization Biological Testing
Solvent SystemEthanol/glacial acetic acidDMSO/PBS (pH 7.4)
Critical Temperature80–100°C (reflux)37°C (cell culture)
Key Analytical Tool13C NMR^{13}\text{C NMR}Flow cytometry (apoptosis)
Reference

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